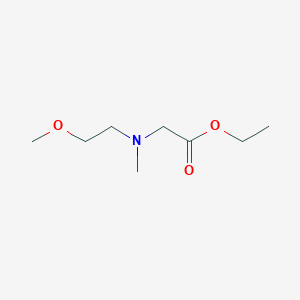![molecular formula C18H18N2S B2383201 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole CAS No. 863001-36-9](/img/structure/B2383201.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIBT and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Research has focused on the synthesis and spectroscopic studies of dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines, prepared from 3,4-dihydroisoquinoline derivatives under various conditions, highlighting the diversity in reaction mediums and methodologies for creating thiazole compounds (Rozwadowska & Sulima, 2001; Berber, 2022).
Biological Activities
Antiproliferative and Antimicrobial Properties : Compounds with the 1,3,4-thiadiazole core, including derivatives similar to the subject compound, have been designed and synthesized, showing significant biological activities. These activities range from DNA protective ability against oxidative damage to strong antimicrobial activity and cytotoxicity against cancer cell lines, indicating potential therapeutic applications (Gür et al., 2020).
Psychotropic, Anti-inflammatory, and Cytotoxicity Screening : A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited notable psychotropic, anti-inflammatory, and cytotoxic effects in various screenings. These findings underline the importance of structural characteristics and physicochemical parameters in determining the specific biological activities of these compounds (Zablotskaya et al., 2013).
Anticancer Agents
Antitumor Activities : Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against several cancer cell lines. Some compounds demonstrated potent inhibitory activities, suggesting their potential as anticancer agents (Fang et al., 2016).
Isoquinolinequinone–Amino Acid Derivatives : Aminoisoquinoline-5,8-quinones bearing α-amino acids moieties were synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines. The cytotoxic effects varied significantly with the structure of the amino acid fragment, indicating the importance of precise molecular design in developing effective anticancer compounds (Valderrama et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its bioactive properties and potential applications. For instance, 2-aryl-3,4-dihydroisoquinolin-2-ium compounds have been suggested as promising lead compounds for the development of novel isoquinoline antifungal agrochemicals .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,7-dimethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-12-9-13(2)17-16(10-12)19-18(21-17)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQRIJQZDCFFAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

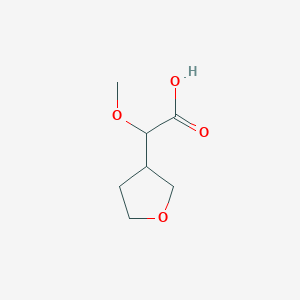
![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2383119.png)

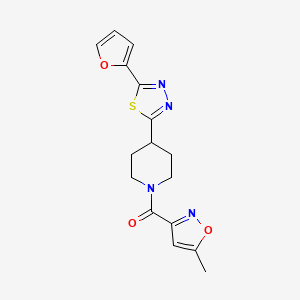
![2-(Methoxymethylene)-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B2383122.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)
![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)
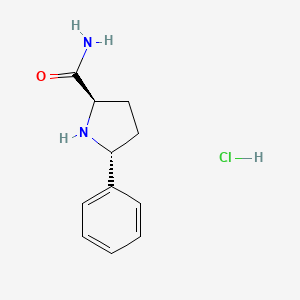

![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)
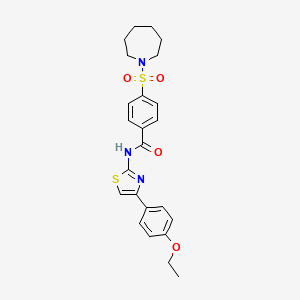
![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)
